6-Fluoroquinoline-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of fluoroquinolones involves various approaches. One method involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Molecular Structure Analysis
The molecular structure of 6-Fluoroquinoline-4-carboxylic acid is based on the quinoline ring system . The InChI code for this compound is 1S/C10H6FNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H, (H,13,14) .Chemical Reactions Analysis
Fluoroquinolones undergo various structural modifications by incorporating substituents into different positions or by means of annelation . These modifications result in a remarkable improvement of antimicrobial properties .Scientific Research Applications
Field: Medicinal Chemistry
- Application : 6-Fluoroquinoline-4-carboxylic acid is used in the synthesis of fluoroquinolones, a family of broad-spectrum antibiotics .
- Methods of Application : The structural modification of the quinolone skeleton by incorporating fluorine atoms at C-6 and other positions of the benzene ring results in a remarkable improvement of antimicrobial properties . Esters and hydrazides of 6-fluoroquinoline-4-oxo-3-carboxylic acids have been used for modification of the position 3 through the formation of heterocyclic fragments, such as oxadiazole, triazole, thiadiazole, benzofuropyrazoline, thiazolidine and others .
- Results or Outcomes : The compounds of the fluoroquinolone family exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics, including the third generation of cephalosporins and other chemotherapeutic antibacterials . Due to enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase, fluoroquinolones possess a high antibacterial activity .
properties
IUPAC Name |
6-fluoroquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGWSJQERDIOJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594217 | |
Record name | 6-Fluoroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinoline-4-carboxylic acid | |
CAS RN |
220844-73-5 | |
Record name | 6-Fluoroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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